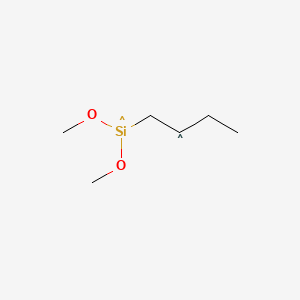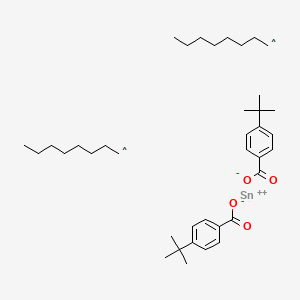![molecular formula C8H17NO2 B1493618 trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol CAS No. 2159008-92-9](/img/structure/B1493618.png)
trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol, also known as trans-2-MEMAC, is a small organic compound with multiple applications in the field of scientific research. It is a cyclic ether derivative, with a molecular formula of C6H14NO2 and a molecular weight of 134.19 g/mol. Trans-2-MEMAC is a colorless liquid with a boiling point of 149-150 °C and a melting point of -20 °C. Its structure is characterized by an ether group between two cyclobutane rings, with an amino group on the trans side of the molecule.
Mecanismo De Acción
The mechanism of action of trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-olC involves the formation of a carbocation intermediate. This intermediate is then attacked by the amino group of the molecule, resulting in the formation of a cyclic ether derivative. The reaction is catalyzed by the combination of sulfuric acid and sodium hydroxide.
Biochemical and Physiological Effects
Trans-2-MEMAC has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been shown to act as an inhibitor of the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Furthermore, trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-olC has been shown to act as an agonist of the 5-HT2A serotonin receptor, which is involved in mood regulation and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-olC in lab experiments is its low cost and ease of synthesis. It is also a relatively non-toxic compound, which makes it suitable for use in a variety of lab experiments. However, one of the main limitations of trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-olC is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Some potential future directions for trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-olC include further research into its effects on the nervous system and its potential use as a drug. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis reactions. Other potential future directions include research into its potential use as a food additive, as well as its potential use in the synthesis of new compounds. Finally, further research could be conducted into its potential use in the production of polymers and other materials.
Aplicaciones Científicas De Investigación
Trans-2-MEMAC has been used in various scientific research applications, such as in the synthesis of polymers and in the study of the structure-activity relationship of drugs. It has also been used to study the effects of catalysts on the rate and the selectivity of the reaction. Furthermore, it has been used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides.
Propiedades
IUPAC Name |
(1R,2R)-2-[2-methoxyethyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9(5-6-11-2)7-3-4-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDFYCQEHNNAU-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

